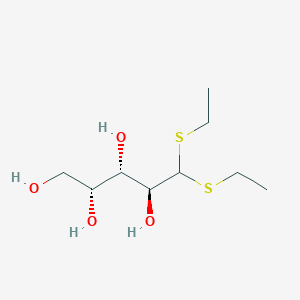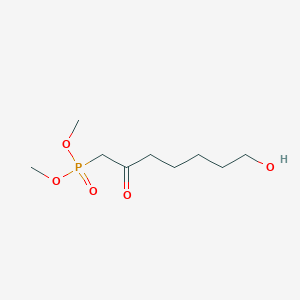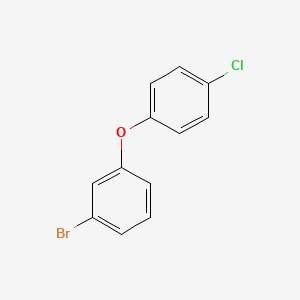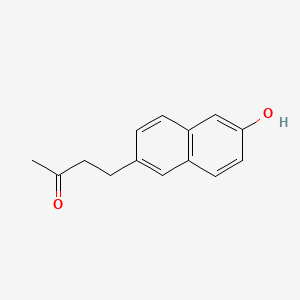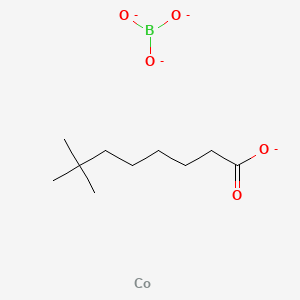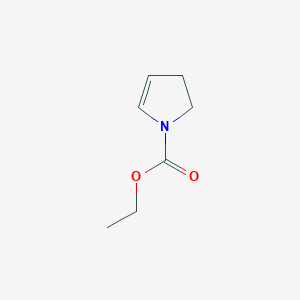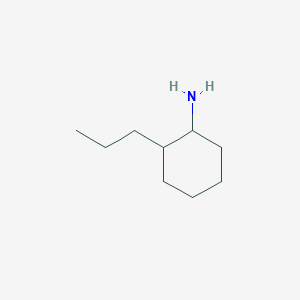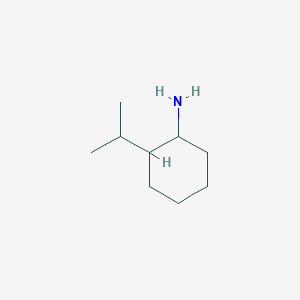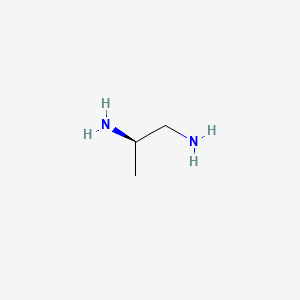
3,4-Dimethoxy-2H-chromen-2-one
Übersicht
Beschreibung
3,4-Dimethoxy-2H-chromen-2-one , also known as 3,4-dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano [3,2-c]chromen-2-one or pyranocoumarin , is a heterocyclic compound with the following molecular formula: C20H18O4 . It belongs to the class of chromenes and exhibits versatile biological profiles. Its simple structure and mild adverse effects make it an attractive scaffold for drug discovery .
Synthesis Analysis
Several synthetic routes exist for 3,4-dihydro-2H-chromen-2-one derivatives. One approach involves silver-catalyzed ketonization of ortho-alkynylarylketones, leading to polycarbonyl intermediates. These intermediates then undergo double intramolecular cyclization and decarboxylation, resulting in the formation of 3,4-dihydro-2H-chromen-2-ones in a one-pot fashion .
Another method employs a four-component reaction using salicylaldehyde, 4-hydroxy-6-methyl-2H-pyran-2-one, benzylamine, and diaroylacetylene. This strategy yields 3,4-dihydro-2H-benzo[h]chromen-2-one derivatives .
Molecular Structure Analysis
Chemical Reactions Analysis
The synthesis of 3,4-dihydro-2H-benzo[h]chromen-2-ones involves silver-catalyzed ketonization, intramolecular cyclization, and decarboxylation. Under acidic conditions, the same precursor can yield fluorenone derivatives. The reaction mechanisms lead to the formation of these compounds with good yields .
Wissenschaftliche Forschungsanwendungen
Cancer Research
3,4-Dimethoxy-2H-chromen-2-one derivatives have been explored for their potential in cancer therapy. For example, a study on 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide showed its promise as a hypoxia-inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent (Mun et al., 2012).
Synthesis and Characterization
The compound has been synthesized and characterized for potential medicinal applications. A study by Li (2014) improved the synthesis route of 3-Amino-7,8-Dimethoxy-2H-Chromen-2-One, showcasing its significance in medicinal chemistry (Li, 2014).
Antimicrobial and Antifungal Properties
3,4-Dimethoxy-2H-chromen-2-one derivatives also exhibit antimicrobial and antifungal properties. Costa et al. (2008) explored the condensation of salicylaldehydes and malononitrile, leading to the synthesis of new dimeric chromene derivatives with significant bioactivity (Costa et al., 2008).
Chemical Synthesis and Applications
The compound has been used in chemical synthesis, demonstrating its versatility. For instance, Zhang et al. (2018) developed a one-pot synthesis method for 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones, highlighting its applicability in chemical synthesis (Zhang et al., 2018).
Antioxidant Properties
Studies have also focused on the antioxidant properties of 3,4-Dimethoxy-2H-chromen-2-one derivatives. Kancheva et al. (2010) investigated new 4-hydroxy bis-coumarins as radical scavengers and chain-breaking antioxidants, highlighting the compound's potential in this area (Kancheva et al., 2010).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3,4-dimethoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-13-9-7-5-3-4-6-8(7)15-11(12)10(9)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGNMYHBTAZENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)OC2=CC=CC=C21)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301293340 | |
| Record name | 3,4-Dimethoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301293340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxy-2H-chromen-2-one | |
CAS RN |
6850-95-9 | |
| Record name | 3,4-Dimethoxy-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301293340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B3278915.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B3278921.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B3278925.png)
